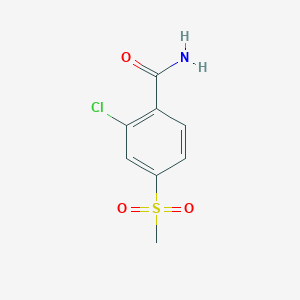

2-Chloro-4-(methylsulfonyl)benzamide

Descripción

Chemical Identity and Classification of 2-Chloro-4-(methylsulfonyl)benzamide

This compound is an organic compound characterized by its distinctive molecular structure, which combines a benzamide backbone with specific halogen and sulfonyl substitutions. The compound belongs to the benzamide family of chemical substances, specifically classified as a substituted aromatic amide compound. Its systematic nomenclature reflects the presence of a chlorine atom at the second position and a methylsulfonyl group at the fourth position of the benzene ring relative to the carboxamide functional group.

The molecular identity of this compound is definitively established through its chemical formula C8H8ClNO3S, which indicates the presence of eight carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. The molecular weight has been precisely determined as 233.666 atomic mass units, with a monoisotopic mass of 232.991342. These fundamental molecular parameters serve as critical identifiers for the compound in chemical databases and research applications.

The compound is registered under the Chemical Abstracts Service number 869586-85-6, providing a unique identifier within the global chemical literature. Additionally, it carries the ChemSpider identification number 32056064 and the MDL number MFCD25968124, facilitating its recognition across various chemical information systems. The International Union of Pure and Applied Chemistry name for this compound is consistently reported as this compound, though alternative nomenclature includes 2-chloro-4-methylsulfonylbenzamide and benzamide, 2-chloro-4-(methylsulfonyl).

| Property | Value |

|---|---|

| Molecular Formula | C8H8ClNO3S |

| Molecular Weight | 233.666 g/mol |

| CAS Number | 869586-85-6 |

| ChemSpider ID | 32056064 |

| MDL Number | MFCD25968124 |

| Monoisotopic Mass | 232.991342 |

The structural classification of this compound places it within the broader category of halogenated aromatic compounds, specifically those containing both chlorine substituents and sulfonyl functional groups. The compound exhibits characteristics typical of benzamide derivatives, including the presence of the carboxamide group (-CONH2) attached directly to the aromatic ring system. The methylsulfonyl substituent (CH3SO2-) introduces significant electronic effects on the aromatic system, influencing both the chemical reactivity and biological activity of the molecule.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader research efforts in pharmaceutical chemistry, particularly in the development of Hedgehog pathway inhibitors. The compound emerged from systematic medicinal chemistry programs aimed at identifying novel therapeutic agents targeting specific cellular signaling pathways involved in cancer development and progression. Research efforts focused on creating molecules capable of modulating the Smoothened Homologue protein, a critical component of the Hedgehog signaling cascade.

The discovery process involved extensive structure-activity relationship studies that examined various substitution patterns on the benzamide scaffold. Researchers systematically explored the effects of different halogen and sulfonyl substituents on biological activity, leading to the identification of the 2-chloro-4-methylsulfonyl substitution pattern as particularly promising. This specific arrangement of functional groups was found to confer optimal binding characteristics to the target protein while maintaining favorable pharmaceutical properties.

The compound's development was further accelerated by its role as a key intermediate in the synthesis of vismodegib, a clinically approved Hedgehog pathway inhibitor. Vismodegib, chemically known as 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide, represents a significant therapeutic advancement in treating advanced basal cell carcinoma. The structural relationship between this compound and vismodegib highlights the importance of the former compound in pharmaceutical development.

Patent literature from 2015 documents specific synthetic methodologies for producing 2-chloro-4-(methylsulfonyl)benzoic acid, a closely related compound that serves as a precursor in the synthesis of this compound. These synthetic developments represented crucial advances in making the compound accessible for research and potential therapeutic applications. The synthetic routes described in these patents emphasized efficiency and scalability, addressing the practical challenges of producing these complex molecules in research and industrial settings.

Scientific Significance in Chemical Research

The scientific significance of this compound extends across multiple domains of chemical research, with particular prominence in medicinal chemistry and biochemical studies. The compound serves as a fundamental building block for the synthesis of more complex pharmaceutical agents, demonstrating its utility as a versatile synthetic intermediate. Its unique substitution pattern provides researchers with a valuable scaffold for exploring structure-activity relationships in drug discovery programs.

In the realm of biochemical research, this compound has proven instrumental in elucidating the mechanisms of the Hedgehog signaling pathway. The compound functions as an inhibitor of the Smoothened Homologue protein, a critical transmembrane receptor that plays a central role in cellular signaling cascades controlling cell growth and differentiation. This inhibitory activity has made it an essential research tool for scientists investigating the molecular basis of various diseases, particularly those involving dysregulated cell proliferation.

The compound's interaction with the Smoothened Homologue protein occurs through specific binding to the transmembrane domain of the receptor, leading to the disruption of downstream signaling events. This mechanism of action has provided researchers with valuable insights into the structural requirements for effective pathway inhibition. The compound exhibits saturable plasma protein binding to alpha-1 acid glycoprotein, demonstrating unique pharmacokinetic properties that influence its biological activity and distribution.

Research applications of this compound encompass several scientific disciplines, including medicinal chemistry, where it serves as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases. In biological research, the compound is utilized to study antimicrobial and anticancer properties, contributing to our understanding of cellular mechanisms underlying disease processes. Materials science applications have also emerged, where the compound's unique chemical properties are exploited in the development of advanced polymers and coating materials.

| Research Application | Scientific Domain | Key Findings |

|---|---|---|

| Hedgehog Pathway Inhibition | Biochemistry | SMO protein binding and pathway disruption |

| Pharmaceutical Synthesis | Medicinal Chemistry | Versatile intermediate for drug development |

| Antimicrobial Studies | Microbiology | Potential antimicrobial properties |

| Cancer Research | Oncology | Anticancer activity investigation |

| Materials Development | Materials Science | Polymer and coating applications |

The compound's significance is further underscored by its role in understanding drug resistance mechanisms in cancer therapy. Research has demonstrated that cancer cells can develop resistance to Smoothened inhibitors, necessitating the development of alternative therapeutic approaches. Studies investigating these resistance mechanisms have utilized this compound and related compounds to explore novel strategies for overcoming therapeutic resistance.

Current Research Landscape

The current research landscape surrounding this compound is characterized by diverse investigations spanning multiple scientific disciplines and therapeutic applications. Contemporary research efforts are primarily focused on optimizing the compound's therapeutic potential while exploring novel applications in drug delivery systems and combination therapies. Recent studies have emphasized the development of advanced formulation strategies to improve the bioavailability and therapeutic efficacy of Hedgehog pathway inhibitors, including derivatives of this compound.

Drug delivery research has emerged as a particularly active area of investigation, with scientists exploring various approaches to enhance the compound's pharmaceutical properties. Recent developments include the investigation of nanoparticle-based delivery systems designed to improve the targeting and effectiveness of Hedgehog pathway inhibitors. These studies have demonstrated that encapsulation of related compounds in specialized nanoparticles can significantly enhance their anticancer efficiency and reduce systemic toxicity.

Current synthetic chemistry research focuses on developing more efficient and environmentally sustainable methods for producing this compound and its derivatives. Recent publications have described alternative synthetic routes that offer improved yields and reduced environmental impact compared to traditional methods. These synthetic advances have utilized green chemistry principles, including the replacement of hazardous solvents with more environmentally friendly alternatives such as ethyl acetate instead of dichloromethane.

The compound continues to serve as a crucial research tool in cancer biology, particularly in studies investigating the Hedgehog signaling pathway's role in various malignancies. Current research has expanded beyond basal cell carcinoma to include investigations of medulloepithelioma, rhabdomyosarcoma, and other Hedgehog-dependent tumors. These studies have revealed the pathway's broader involvement in cancer biology and have identified new potential therapeutic targets.

Contemporary research efforts also encompass the development of combination therapeutic strategies that utilize this compound derivatives alongside other anticancer agents. These combination approaches aim to overcome the limitations of single-agent therapy and address the challenge of drug resistance that can develop with prolonged treatment. Recent studies have explored combinations with bromodomain inhibitors and other targeted therapies, demonstrating synergistic effects in preclinical models.

The current research landscape also includes investigations into the compound's role in addressing therapeutic resistance mechanisms. Scientists are actively studying how cancer cells develop resistance to Hedgehog pathway inhibitors and are using this knowledge to design next-generation therapeutic agents. These efforts have led to the identification of downstream targets in the Hedgehog pathway that may provide alternative therapeutic approaches for resistant tumors.

Propiedades

IUPAC Name |

2-chloro-4-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMGWWIRHCBZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Overview

The initial step involves chlorination of 4-methylsulfonyltoluene to selectively introduce a chlorine atom at the ortho position relative to the methylsulfonyl group.

Methodology & Conditions

- Raw Material: 4-methylsulfonyltoluene (commercially available or synthesized via sulfonation of toluene derivatives)

- Chlorinating Agent: Chlorine gas (Cl₂)

- Catalyst: Iron powder (Fe) as a catalyst

- Solvent: Low-polarity solvents such as carbon tetrachloride, dichloromethane, or their mixture

- Temperature: 85–95°C

- Reaction Time: Approximately 5 hours, with chlorine flow monitored to prevent over-chlorination

- Reaction Control: Gas chromatography (GC) to track chlorination progress and impurity levels

Data Table 1: Chlorination Reaction Parameters

| Parameter | Value | Notes |

|---|---|---|

| Raw Material | 4-Methylsulfonyltoluene | - |

| Chlorinating Agent | Cl₂ gas | Controlled flow rate |

| Catalyst | Iron powder (Fe) | Catalyzes electrophilic substitution |

| Solvent | Carbon tetrachloride / Dichloromethane | Low polarity, inert |

| Temperature | 85–95°C | Maintains selectivity |

| Reaction Time | ~5 hours | Monitored via GC |

| Yield of 2-Chloro-4-(methylsulfonyl)toluene | ~93.4% (molar yield) | Based on gas chromatography analysis |

Notes:

- The chlorination is optimized to favor ortho substitution, with minimal para or other positional isomers.

- The presence of iodine can further enhance selectivity, as indicated in some patents, by acting as a catalyst or additive.

Oxidation of 2-Chloro-4-(methylsulfonyl)toluene to 2-Chloro-4-(methylsulfonyl)benzoic acid

Reaction Overview

The key transformation involves oxidizing the methyl group to a carboxylic acid, yielding the target benzamide precursor.

Methodology & Conditions

- Oxidizing Agents: Nitric acid (HNO₃) at 55–65 wt%, with an optimal concentration around 63%

- Temperature: 175–195°C

- Reaction Vessel: Autoclave or high-pressure reactor

- Reaction Time: Approximately 4 hours, with careful control to prevent over-oxidation or degradation

- Post-Reaction Processing: Cooling, neutralization with NaOH, filtration, and recrystallization

Data Table 2: Oxidation Reaction Parameters

| Parameter | Value | Notes |

|---|---|---|

| Starting Material | 2-Chloro-4-(methylsulfonyl)toluene | Obtained from chlorination step |

| Oxidant | Nitric acid (~63 wt%) | Ensures high yield and purity |

| Temperature | 175–195°C | Maintains controlled oxidation |

| Reaction Time | ~4 hours | Monitored via reaction tracking |

| Yield of Benzonic Acid | Approximately 85% | Based on molar calculations |

Notes:

- The oxidation process can also be performed using air in the presence of a cobalt catalyst, offering a greener alternative.

- The process is optimized to maximize yield while minimizing by-products.

Amidation to Form 2-Chloro-4-(methylsulfonyl)benzamide

Reaction Overview

The final step involves converting the acid intermediate into the benzamide via amidation.

Methodology & Conditions

- Reagents: Thionyl chloride (SOCl₂) to convert acid to acyl chloride, followed by reaction with ammonia or amines

- Reaction Conditions:

- Conversion to acyl chloride: Reaction with SOCl₂ at 50°C for 24 hours

- Amidation: Reaction of acyl chloride with ammonia or primary amines at room temperature or slightly elevated temperatures

- Purification: Recrystallization from suitable solvents such as ethanol or methanol

Data Table 3: Amidation Parameters

| Parameter | Value | Notes |

|---|---|---|

| Starting Material | 2-Chloro-4-(methylsulfonyl)benzoic acid | Prepared from oxidation step |

| Reagent | Thionyl chloride (SOCl₂) | Excess used for complete conversion |

| Temperature | 50°C | Reaction duration ~24 hours |

| Final Product Purity | >99% via HPLC | Confirmed by analytical techniques |

Summary of the Overall Synthetic Route

| Step | Reaction | Key Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Chlorination of 4-methylsulfonyltoluene | 85–95°C, Cl₂, Fe catalyst, low-polarity solvent | ~93.4% molar yield |

| 2 | Oxidation to benzonic acid | 175–195°C, nitric acid (~63 wt%) | ~85% yield |

| 3 | Conversion to benzamide | SOCl₂, ammonia or amines, reflux | >99% purity |

Research Findings and Notes

- Raw Material Accessibility: The starting materials such as 4-methylsulfonyltoluene and chlorinating agents are commercially available, facilitating scalable synthesis.

- Reaction Optimization: Temperature, reagent concentration, and catalyst presence significantly influence yield and selectivity.

- Environmental Considerations: Use of chlorinated solvents and reagents necessitates proper handling and disposal; alternative greener methods are under exploration.

- Yield and Cost Efficiency: The described methods achieve high yields (~93% for chlorination, ~85% for oxidation), with low-cost reagents and straightforward purification steps.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted benzamides.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-Chloro-4-(methylsulfonyl)benzamide is C8H8ClNO3S. The compound features a chlorine atom at the second position and a methylsulfonyl group at the fourth position of the benzene ring. The presence of these substituents contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry

Targeting the Hedgehog Signaling Pathway

One of the primary applications of this compound is its role as an inhibitor of the Hedgehog signaling pathway, specifically targeting the Smoothened Homologue (SMO). This pathway is crucial in cell growth and development, and its aberrant activation is linked to various cancers, including basal cell carcinoma. By inhibiting this pathway, the compound shows promise as a therapeutic agent in oncology.

Pharmacokinetics and Efficacy

Research indicates that this compound exhibits saturable plasma protein binding, which influences its bioavailability. Its pharmacological profile suggests that it can maintain therapeutic concentrations over extended periods, potentially reducing required dosages while minimizing side effects .

Case Study: Antitumor Activity

A study involving derivatives of this compound demonstrated enhanced pharmacological activity and prolonged half-life in clinical settings. These derivatives showed improved retention in human tissues, leading to better therapeutic outcomes with reduced toxicity .

Biological Research

Antimicrobial Properties

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Studies suggest that it may inhibit specific bacterial strains, making it a candidate for developing new antibiotics.

Biochemical Interactions

The compound interacts with various enzymes and proteins within biological systems, influencing metabolic pathways. It can act as an enzyme inhibitor or activator, affecting cellular processes such as gene expression and protein synthesis.

Materials Science

Development of Advanced Materials

In materials science, this compound is utilized in synthesizing polymers and coatings due to its unique chemical properties. Its ability to modify surface characteristics makes it valuable in creating materials with specific functionalities.

Industrial Applications

Agrochemicals and Dyes

The compound is also employed in producing agrochemicals and dyes, where its chemical stability and reactivity are advantageous for formulating effective products.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Inhibitor of Hedgehog signaling pathway | Potential anticancer agent with reduced toxicity |

| Biological Research | Antimicrobial properties | Effective against specific bacterial strains |

| Materials Science | Synthesis of polymers and coatings | Enhances material properties |

| Industrial Applications | Production of agrochemicals and dyes | Valuable for formulating effective products |

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Functional and Pharmacological Differences

- Herbicidal Activity: Fomesafen distinguishes itself with a phenoxy-nitro motif, enabling potent herbicidal action by disrupting plant cell membranes . In contrast, this compound lacks this nitro group, rendering it inactive as a herbicide but valuable in medicinal chemistry .

- Pharmaceutical Applications : Metolazone and bumetanide incorporate sulfamoyl (SO₂NH₂) groups, enhancing their affinity for renal ion transporters, whereas the methylsulfonyl (SO₂CH₃) group in the target compound improves metabolic stability in drug design .

- Synthetic Flexibility : Derivatives like 2-chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide demonstrate the compound’s adaptability for crystallographic studies, aiding in structure-activity relationship (SAR) modeling .

Physicochemical and Analytical Insights

- Solubility and Reactivity : The methylsulfonyl group enhances solubility in polar solvents compared to nitro or chloro substituents alone .

- Characterization : SHELX software is widely used for refining crystal structures of benzamide derivatives, ensuring high-precision bond length and angle measurements (e.g., mean σ(C–C) = 0.005 Å in ) .

Actividad Biológica

2-Chloro-4-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its interactions with biological pathways and potential therapeutic applications. This article provides a detailed overview of its biological activity, focusing on its mechanism of action, pharmacokinetics, and various applications in scientific research.

- Chemical Name : this compound

- CAS Number : 869586-85-6

- Molecular Formula : C8H9ClNO3S

- Molecular Weight : 233.68 g/mol

The primary biological activity of this compound is its role as an inhibitor of the Hedgehog (Hh) signaling pathway , specifically targeting the Smoothened Homologue (SMO) receptor. This pathway is crucial for cell growth and differentiation, and its dysregulation is implicated in various cancers, including basal cell carcinoma.

Target Interaction

- Target : Smoothened (SMO)

- Action : Inhibition of SMO leads to a decrease in the activation of downstream signaling pathways that promote cell proliferation and survival.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier (BBB) : Not permeant.

- Plasma Protein Binding : Exhibits saturable binding to alpha-1 acid glycoprotein (AAG).

- Bioavailability : Time-dependent bioavailability, indicating variability in absorption over time.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity by inhibiting the Hh signaling pathway. This has been demonstrated through various studies that show a reduction in tumor growth in models of basal cell carcinoma.

Other Biological Activities

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Inflammatory Diseases : The compound is being investigated for its effects on inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Study 1: Anticancer Efficacy

In a study published by Robarge et al., the efficacy of this compound was evaluated in vitro against basal cell carcinoma cell lines. The results demonstrated significant inhibition of cell proliferation with an IC50 value indicating effective concentration for therapeutic use.

Study 2: Mechanistic Insights

A mechanistic study highlighted that the compound's interaction with SMO disrupts downstream signaling, leading to apoptosis in cancer cells. The study utilized various biochemical assays to confirm these findings .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 233.68 g/mol |

| Log P (octanol-water) | 1.53 |

| GI Absorption | High |

| BBB Permeability | No |

| Major Target | Smoothened (SMO) |

| IC50 (Anticancer Activity) | Varies by cell line |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Chloro-4-(methylsulfonyl)benzamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via condensation between 2-chloro-4-(methylsulfonyl)benzoic acid and an appropriate aniline derivative. For example, in the synthesis of Vismodegib (GDC-0449), the carboxy group of 2-chloro-4-(methylsulfonyl)benzoic acid reacts with 4-chloro-3-(pyridin-2-yl)aniline under acidic conditions . Purification involves recrystallization from methanol-acetic acid (5:2) solutions, monitored by HPLC or LC-MS to ensure >98% purity. Yield optimization requires precise control of reaction stoichiometry, temperature (70–90°C), and anhydrous conditions .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonds between amide H and sulfonyl O atoms) .

- NMR spectroscopy : Confirms substituent positions (e.g., chlorine and methylsulfonyl groups via H and C chemical shifts).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 421.3 for Vismodegib) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activities of derivatives?

- Methodology : Structural variations (e.g., halogen substitution or sulfonyl group orientation) significantly impact bioactivity. For instance, replacing iodine with pyridyl groups in derivatives alters Hedgehog pathway inhibition. Use SHELXL for refinement and Mercury (CCDC) to analyze dihedral angles (e.g., 52.13° between benzene rings in 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide). Cross-reference with in vitro assays (IC values) to correlate steric/electronic effects with activity .

Q. What strategies mitigate toxicity concerns in preclinical studies of this compound derivatives?

- Methodology :

- Structure-activity relationship (SAR) : Modify the aniline moiety (e.g., introduce hydrophilic groups) to reduce off-target effects.

- Toxicokinetic profiling : Monitor metabolites using LC-MS/MS in rodent models. For example, Vismodegib’s developmental toxicity is linked to sulfone bioaccumulation .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding to SMO receptors versus CYP450 enzymes .

Q. How can synthetic yields be improved for scale-up without compromising stereochemical integrity?

- Methodology :

- Catalytic optimization : Employ Pd/C or Au nanoparticles for selective amide bond formation.

- Flow chemistry : Enhances reproducibility by controlling residence time and temperature gradients.

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., nitro reduction steps in fomesafen analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.